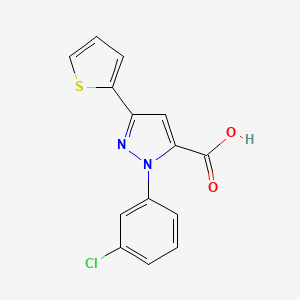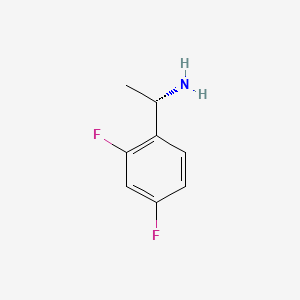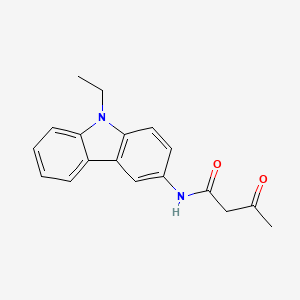
2,7-Dihydroxy-1-naphthaldehyde
Overview
Description
2,7-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3 and a molecular weight of 188.1794 g/mol It is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dihydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthaldehyde using suitable reagents under controlled conditions. For instance, the reaction of 1-naphthaldehyde with hydroxylating agents such as hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,7-Dihydroxy-1-naphthoic acid.
Reduction: 2,7-Dihydroxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2,7-Dihydroxy-1-naphthaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-dihydroxy-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial properties are linked to its interaction with microbial cell membranes, leading to disruption of cellular processes .
Comparison with Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar structure but with only one hydroxyl group.
1,4-Dihydroxy-2-naphthaldehyde: Another naphthaldehyde derivative with hydroxyl groups at different positions.
Comparison: 2,7-Dihydroxy-1-naphthaldehyde is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to 2-hydroxy-1-naphthaldehyde, the presence of an additional hydroxyl group enhances its antioxidant properties. Similarly, the distinct arrangement of hydroxyl groups in 1,4-dihydroxy-2-naphthaldehyde results in different chemical behavior and applications .
Properties
IUPAC Name |
2,7-dihydroxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-6-10-9-5-8(13)3-1-7(9)2-4-11(10)14/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPRJJZUISDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main objective of the study presented in the paper "Synthesis and study of new indoline spiropyran and its derivative with α-lipoic acid exhibiting low cytotoxicity"?
A1: The study aimed to synthesize a novel indoline spiropyran derivative conjugated with α-lipoic acid and evaluate its cytotoxicity. The researchers successfully synthesized the target compound and demonstrated its low cytotoxicity in vitro, suggesting its potential for further biological applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















